molecular formula C12H10FNO3S2 B6420153 N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1021046-38-7

N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Cat. No.: B6420153
CAS No.: 1021046-38-7
M. Wt: 299.3 g/mol
InChI Key: DDPBDEJALXPXBJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide: is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a fluorophenyl group and a thiophenylsulfonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of acetic anhydride with an amine precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Thiophenylsulfonyl Group: The thiophenylsulfonyl group can be attached through a sulfonylation reaction using thiophene-2-sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Affecting Cellular Processes: Influencing cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

    N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)acetamide: Similar structure with a bromine atom instead of a fluorine atom.

    N-(4-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-thiophen-2-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S2/c13-9-3-5-10(6-4-9)14-11(15)8-19(16,17)12-2-1-7-18-12/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPBDEJALXPXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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